Dipropyl {[(butan-2-yl)amino]methyl}phosphonate
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Overview
Description
Dipropyl {[(butan-2-yl)amino]methyl}phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl {[(butan-2-yl)amino]methyl}phosphonate typically involves the reaction of a phosphonate ester with an amine. One common method is the reaction of dipropyl phosphite with butan-2-ylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Dipropyl {[(butan-2-yl)amino]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Dipropyl {[(butan-2-yl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dipropyl {[(butan-2-yl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl {[(butan-2-yl)amino]methyl}phosphonate
- Diethyl {[(butan-2-yl)amino]methyl}phosphonate
- Dipropyl {[(methyl)amino]methyl}phosphonate
Uniqueness
Dipropyl {[(butan-2-yl)amino]methyl}phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61131-14-4 |
---|---|
Molecular Formula |
C11H26NO3P |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-(dipropoxyphosphorylmethyl)butan-2-amine |
InChI |
InChI=1S/C11H26NO3P/c1-5-8-14-16(13,15-9-6-2)10-12-11(4)7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
GOXVQGAXOVTUMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CNC(C)CC)OCCC |
Origin of Product |
United States |
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